Ethyl 2-(propylamino)butanoate
Description
Ethyl 2-(propylamino)butanoate is an ester compound characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an ethyl group. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This compound, like other esters, is synthesized through the reaction of acids with alcohols.
Properties
IUPAC Name |
ethyl 2-(propylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-7-10-8(5-2)9(11)12-6-3/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVXRFFHLNRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(propylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol. For example, the reaction of 2-(propylamino)butanoyl chloride with ethanol in the presence of a base can yield this compound . Another method involves the esterification of 2-(propylamino)butanoic acid with ethanol in the presence of a mineral acid catalyst .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This can be achieved through techniques such as fractional distillation and continuous liquid-liquid extraction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(propylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(propylamino)butanoic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can react with nucleophiles, such as Grignard reagents, to form various products.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Substitution: Grignard reagents, such as methylmagnesium bromide, are commonly used in nucleophilic substitution reactions with esters.
Major Products
Hydrolysis: 2-(propylamino)butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various alcohols and other products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(propylamino)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(propylamino)butanoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 2-(propylamino)butanoate can be compared with other esters such as ethyl acetate and methyl butanoate:
Ethyl Acetate: Similar in structure but with a simpler alkyl group.
Methyl Butanoate: Similar in structure but with a different alkyl group.
List of Similar Compounds
- Ethyl acetate
- Methyl butanoate
- Propyl acetate
- Butyl acetate
This compound stands out due to its unique propylamino group, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(propylamino)butanoate is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its properties, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula , characterized by the presence of an ethyl ester and a propylamino group. The compound is typically encountered in its hydrochloride form, which enhances its solubility in water, making it suitable for various biological applications.
Key Features:
- Molecular Formula:
- CAS Number: 1786116-16-2
- Appearance: White crystalline solid
- Solubility: Soluble in water
The biological activity of this compound is attributed to its ability to act as a non-ionic organic buffer. This property is crucial for maintaining stable pH levels in cell cultures, which is essential for various biochemical processes, including enzyme activity and cellular metabolism.
The compound can undergo hydrolysis, where the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. This reaction pathway is significant in both synthetic chemistry and biological systems.
Applications in Biological Research
This compound has been utilized in several research contexts:
- Buffering Agent: It maintains optimal pH levels in cell culture media, facilitating studies on cellular responses under controlled conditions.
- Reagent in Organic Synthesis: The compound serves as an intermediate in the production of other biologically active compounds.
- Potential Therapeutic Uses: Preliminary studies suggest it may have applications in drug development due to its interaction with various molecular targets.
Study 1: Buffering Capacity
A study demonstrated that this compound effectively maintained pH levels between 6 and 8.5 in cell culture environments. This stability was linked to enhanced cellular viability and metabolic activity, underscoring its utility as a buffering agent in biological assays.
Study 2: Interaction with Enzymes
Research investigating the compound's interactions with specific enzymes revealed that it could modulate enzyme activity through competitive inhibition. The presence of the propylamino group appears to facilitate binding to active sites on enzymes, suggesting potential roles in metabolic regulation.
Study 3: Drug Development
In the context of drug development, this compound has been explored as a precursor for synthesizing novel therapeutic agents targeting fungal infections and certain cancers. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific pathogens.
Comparative Analysis
The following table compares this compound with other similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Primary Use | Biological Activity |
|---|---|---|---|
| This compound | C₉H₁₉NO₂ | Buffering agent | Maintains pH; interacts with enzymes |
| Ethyl butyrate | C₆H₁₂O₂ | Flavoring agent | Limited biological activity |
| (S)-Ethyl 2-(propylamino)propanoate | C₉H₁₉NO₂ | Pharmaceutical intermediate | Potential therapeutic applications |
Q & A
Q. What synthetic methodologies are recommended for Ethyl 2-(propylamino)butanoate, and how can reaction conditions be optimized?
this compound can be synthesized via multi-component reactions, such as the condensation of amines, aldehydes, and β-keto esters. Optimization often involves Response Surface Methodology (RSM) to balance variables like temperature, catalyst loading, and solvent polarity. For example, (3-aminopropyl)triethoxysilane-based reactions with aldehydes and ethyl acetoacetate have been optimized using RSM to achieve >85% yield under mild conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound and intermediates?
Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., ester C=O at ~1730 cm⁻¹), while nuclear magnetic resonance (NMR) resolves structural details (e.g., propylamino proton signals at δ 1.2–1.6 ppm). Mass spectrometry (MS) provides molecular ion peaks ([M+H]⁺) for purity validation. X-ray diffraction (XRD) may supplement structural analysis for crystalline intermediates .
Q. How should researchers address discrepancies in spectroscopic data during synthesis?
Cross-validation using complementary techniques (e.g., NMR and MS) is essential. Computational tools like density functional theory (DFT) can simulate spectra to resolve ambiguities. For example, conflicting NMR signals in propylamino derivatives may arise from rotational isomerism, necessitating variable-temperature NMR studies .
Q. What analytical standards ensure purity in forensic or pharmacological research?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard. Batch-specific certificates of analysis (CoA) should align with reference materials, as demonstrated in amphetamine precursor studies (e.g., ≥98% purity thresholds) .
Q. What are the primary material science applications of this compound?
Functionalized derivatives are used to modify mesoporous silica (e.g., MCM-41) or clay minerals (e.g., kaolinite) for heavy metal adsorption (e.g., Pb²⁺, Cd²⁺) or drug delivery systems. Surface modification via silane coupling agents enhances binding capacity .
Advanced Research Questions
Q. How can enantiomeric purity be controlled in asymmetric synthesis of this compound derivatives?
Chiral catalysts (e.g., BINOL-phosphoric acids) or enzymatic resolution (e.g., lipases) can achieve >90% enantiomeric excess (ee). Reaction parameters (solvent, temperature) must be tailored to minimize racemization, as shown in pyridone heterocycle syntheses .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
Stoichiometric control (e.g., 1:1.05 molar ratio of amine to ketone) and stepwise purification (e.g., column chromatography followed by recrystallization) reduce impurities like N-alkylated byproducts. Process analytical technology (PAT) monitors real-time reaction progress .
Q. How do computational tools predict solvent effects on this compound stability?
Molecular dynamics (MD) simulations and COSMO-RS models evaluate solvation free energy and degradation pathways. PubChem-derived data (e.g., logP, pKa) inform solvent selection to avoid hydrolysis in polar protic media .
Q. What challenges arise in environmental safety validation for wastewater containing this compound?
Trace analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects metabolites at ng/L levels. Wastewater-based epidemiology (WBE) models correlate analyte concentrations with synthesis activities, requiring rigorous method validation (e.g., spike-recovery tests) .
Q. How can reaction scalability be optimized without compromising yield?
Transitioning from batch to flow chemistry improves heat/mass transfer, reducing side reactions. For example, continuous-flow reactors with immobilized catalysts achieve 90% yield in this compound synthesis, compared to 75% in batch systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
